CID 156592059

Description

Historical Perspectives and Early Scientific Contributions of Evans Blue

The history of Evans Blue (EB) in scientific research dates back to its first staining application in 1914 by Herbert McLean Evans nih.govbiobide.comnih.gov. Initially identified as T-1824 or Direct Blue 53, the dye gained widespread recognition and was formally marketed as "Evans Blue" by the Eastman Kodak Company in 1936, a tribute to Evans' foundational contributions nih.govresearchgate.net.

Early scientific applications of Evans Blue prominently included its use in estimating blood volume, a method introduced by Keith et al. in 1915 and further refined by Dawson et al. in 1920 nih.gov. During this period, EB was considered superior to other red dyes such as vital red, new vital red, and Congo Red for this purpose nih.gov. Beyond blood volume estimation, EB rapidly became a vital tool for assessing vascular permeability, detecting lymph nodes, and localizing tumor lesions in various biomedical contexts nih.govbiobide.comnih.govscience.govresearchgate.netresearchgate.netplos.org. Its utility also extended to the determination of cardiac output nih.gov. As a non-cell permeable azo dye, similar to Trypan Blue, it was also employed in cell viability assays tandfonline.comebi.ac.uk.

Fundamental Principles of Evans Blue as a Research Probe

Evans Blue (molecular weight 961 Da) is characterized by its high water solubility, approximately 280 g/l nih.gov. It possesses strong optical absorption, with a peak at 620 nm, and fluoresces with an emission at 680 nm (far-red), making it suitable for both macroscopic visualization and fluorescence microscopy nih.govbiobide.comspiedigitallibrary.orgpreprints.org. The dye's widespread use as a research probe stems from its accuracy, simplicity, cost-effectiveness, safety profile, and its capacity to quantify plasma extravasation from multiple tissues simultaneously nih.gov.

Recent advancements have also seen the development of Evans Blue derivatives labeled with PET isotopes for theranostic applications, capitalizing on their improved half-life in the bloodstream nih.govnih.govresearchgate.netresearchgate.net. Furthermore, a novel necrosis-avid feature of EB has been reported in preclinical studies, wherein EB-bound albumin preferentially enters and persists within damaged cells, distinguishing them from healthy ones nih.govresearchgate.net. Other diverse applications include measuring blood meal volume in hematophagous arthropods and identifying non-intact cells in injured tissues plos.orgresearchgate.net. Despite its utility, it is important to note some limitations, such as slow excretion and potential for undesirable discoloration, and the presence of free dye at higher concentrations, which may lead to toxic effects on the endothelium nih.govresearchgate.netpreprints.orgfrontiersin.org. Additionally, Evans Blue has been reported to inhibit glutamate (B1630785) uptake via EAATs and act as a kainate receptor antagonist, suggesting caution in specific experimental setups preprints.org.

Albumin Binding Dynamics and Implications for Tracer Behavior in Experimental Systems

A cornerstone of Evans Blue's function as a research probe is its exceptionally tight and reversible binding to serum albumin (approximately 69 kDa) both in vivo and in vitro nih.govbiobide.comnih.govresearchgate.netscience.govresearchgate.netresearchgate.netplos.orgspiedigitallibrary.orgpreprints.orgmedsci.orgthno.orgplos.orgresearchgate.netmdpi.com. This binding transforms the relatively low molecular weight EB into a high molecular weight protein tracer, effectively increasing its functional size in circulation to that of albumin nih.govplos.org. The albumin-bound EB complex remains stable within the bloodstream nih.gov.

The binding affinity of EB to protein is correlated with its molecular structure, particularly the presence of its tetrasulfonic acid groups, which are involved in sulfonation reactions with amino groups on the protein surface nih.gov. Studies, such as those by Rawson (1943) and Allen and Orahovats (1950), estimated the maximum binding capacity of human albumin to be between 8 and 14 moles of Evans Blue per albumin molecule nih.govfrontiersin.org. However, it is crucial to recognize that binding capacities can vary across species, with human albumin exhibiting tighter binding than, for instance, rat albumin frontiersin.org.

A significant implication for experimental systems is the potential presence of "free" Evans Blue. At commonly used concentrations (e.g., 2% or 4% solutions), a measurable amount of unbound EB (~960 Da) can exist in plasma preprints.orgfrontiersin.org. While the albumin-bound complex is generally restricted to the vasculature, this free EB can diffuse into extravascular tissues spiedigitallibrary.org and, contrary to the albumin-bound form, can be taken up by cells, including neurons preprints.org. This dual behavior necessitates careful consideration when interpreting results, especially in studies where distinguishing between macromolecular and small-molecule extravasation is critical. The reversible nature of EB-albumin binding has also been leveraged in the development of EB derivatives conjugated to targeting molecules to extend their circulation half-life for therapeutic and diagnostic purposes thno.org.

Table 1: Key Chemical and Biological Properties of Evans Blue

| Property | Value (Approximate) | Unit | Reference |

| Molecular Weight | 961 | Da | nih.govplos.orgresearchgate.net |

| Water Solubility | 280 | g/l | nih.gov |

| Peak Optical Absorption | 620 | nm | nih.govspiedigitallibrary.org |

| Fluorescence Emission | 680 | nm (Far Red) | preprints.org |

| Albumin (Human) Molecular Weight | 69 | kDa | nih.govplos.org |

| Albumin Binding Capacity (Human) | 8-14 | moles EB/mole Albumin | nih.govfrontiersin.org |

Mechanisms of Vascular Confinement of Evans Blue

The principle of vascular confinement of Evans Blue is intrinsically linked to its strong binding to serum albumin and the physiological integrity of endothelial barriers within the circulatory system. Under normal physiological conditions, large molecules like serum albumin, and consequently the albumin-bound Evans Blue complex, are largely confined to the vascular lumen nih.govebi.ac.ukpreprints.orgresearchgate.netmedsci.orgplos.orgmdpi.comresearchgate.net. This confinement is primarily maintained by the tight junctions that form a selective barrier between endothelial cells, preventing the unregulated paracellular passage of substances from the blood into surrounding tissues nih.govmdpi.comd-nb.info.

The most notable example of this confinement is observed at the blood-brain barrier (BBB), where intact tight junctions strictly regulate the passage of molecules into the central nervous system nih.govebi.ac.ukpreprints.orgresearchgate.netmedsci.orgplos.orgmdpi.comresearchgate.net. When the integrity of these vascular barriers is compromised, such as during inflammation, injury, or disease (e.g., stroke, tumors, neurological disorders), the increased vascular permeability allows the extravasation of albumin-bound Evans Blue from the circulation into the adjacent tissues nih.govscience.govebi.ac.ukpreprints.orgresearchgate.netmedsci.orgmdpi.comresearchgate.net. The leakage of the blue dye into the tissue macroscopically signifies the disintegration of the barrier, and the amount of extravasated dye can be quantitatively measured after extraction from the stained tissue, often using spectrophotometry nih.govmedsci.orgmdpi.com.

Mechanisms leading to BBB breakdown and subsequent EB extravasation can include increased caveolae formation in brain endothelial cells, as seen in sleep restriction models d-nb.info. While paracellular passage due to impaired tight junctions is a primary route, it has also been suggested that in compromised barriers, albumin-bound Evans Blue might enter the brain via altered transport mechanisms or increased transcytosis preprints.org. Furthermore, certain brain regions may inherently possess physical barriers that specifically restrict high molecular weight proteins, influencing the regional distribution of extravasated EB researchgate.net.

Structure

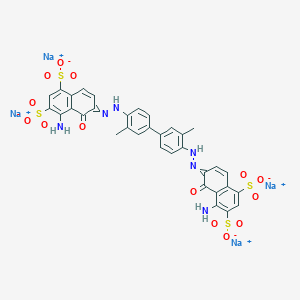

2D Structure

Properties

CAS No. |

314-13-6 |

|---|---|

Molecular Formula |

C34H28N6NaO14S4 |

Molecular Weight |

895.9 g/mol |

IUPAC Name |

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI Key |

REYNRYZNOAPLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Other CAS No. |

314-13-6 |

physical_description |

Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992) |

Pictograms |

Health Hazard |

solubility |

10 to 50 mg/mL at 76.6° F (NTP, 1992) |

Synonyms |

Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |

Origin of Product |

United States |

Methodological Applications of Evans Blue in Biomedical Research

Assessment of Vascular Permeability and Barrier Integrity Using Evans Blue

The fundamental principle behind using Evans Blue for vascular permeability assessment is its irreversible binding to plasma albumin, typically in a 10:1 molar ratio, both in vivo and in vitro. wikipedia.org Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to albumin, thus restricting the Evans Blue-albumin complex to the bloodstream. fishersci.comwikipedia.orgmacsenlab.comthegoodscentscompany.comdawnscientific.com However, in pathological states characterized by increased vascular permeability, such as inflammation or injury, endothelial cells lose their tight contacts, allowing the extravasation of albumin-bound Evans Blue into the surrounding tissues. fishersci.comwikipedia.orgmacsenlab.comthegoodscentscompany.comdawnscientific.com The degree of dye leakage directly correlates with the extent of barrier disruption. fishersci.comthegoodscentscompany.com

Quantifying the extravasated Evans Blue is crucial for precise assessment of vascular permeability. Several techniques are employed to achieve this, ranging from visual inspection to highly sensitive spectrophotometric and fluorometric measurements.

Following the injection of Evans Blue and allowing sufficient time for extravasation, target tissues are collected and processed to extract the accumulated dye. The most common extraction method involves incubating a specific amount of tissue in formamide (B127407). fishersci.comthegoodscentscompany.combindingdb.orgnih.gov After incubation, the formamide/Evans Blue mixture is centrifuged to pellet tissue fragments, and the supernatant is then analyzed. bindingdb.orgnih.gov

Spectrophotometric Quantification: The absorbance of the extracted Evans Blue is typically measured using a spectrophotometer. The peak absorbance for Evans Blue is observed at 620 nm, with a reference wavelength often set at 740 nm, which is not absorbed by the dye. fishersci.comthegoodscentscompany.combindingdb.orgnih.govwikipedia.org By utilizing a standard curve of known Evans Blue concentrations, the optical density measurements can be converted into quantitative values, such as micrograms of dye captured per milligram of tissue. fishersci.comthegoodscentscompany.com This provides a quantitative metric for vascular permeability.

Fluorometric Quantification: For higher sensitivity, particularly when dealing with small tissue samples or low concentrations of extravasated dye, fluorometric methods are employed. nih.govnih.govnih.gov These techniques can be approximately 100 times more sensitive than colorimetric (spectrophotometric) methods. nih.govnih.gov Evans Blue exhibits fluorescence with excitation at 620 nm and emission at 680 nm. nih.govnih.gov This sensitivity allows for the quantification of protein leakage in very small regions with high accuracy and facilitates microscopic localization of protein leakage. nih.gov Another extraction agent, trichloroacetic acid, can also be used, which competes with Evans Blue for plasma protein binding. nih.govamericanelements.com

The Miles assay is a well-established in vivo technique specifically designed to assess vascular hyperpermeability, particularly in response to permeability-inducing agents. wikipedia.orgmacsenlab.comresearchgate.net Originally developed by Miles and Miles to study vascular permeability in guinea pigs, this assay has been widely adapted for use in mice, which are now the preferred model organisms due to their suitability for genetic manipulation. wikipedia.orgresearchgate.netbindingdb.orgnih.gov

The procedure involves several key steps:

Intravenous Dye Injection: Evans Blue dye is intravenously injected into adult rodents (e.g., mice) to label the circulating albumin. The dye is allowed to circulate for a period, typically around 30 minutes, to ensure uniform distribution and binding to plasma albumin. wikipedia.orgresearchgate.netbindingdb.orgwikipedia.orgnih.gov

Intradermal Injection of Agents: Permeability-inducing agents, such as Vascular Endothelial Growth Factor A (VEGF-A), or vehicle controls are then intradermally injected into multiple sites on the opposing flanks of the mouse. wikipedia.orgresearchgate.netbindingdb.orgwikipedia.orgnih.gov These injections induce localized vascular leakage. wikipedia.orgresearchgate.netbindingdb.orgnih.gov

Tissue Collection and Quantification: Following the injection of agents, extravasated albumin-bound Evans Blue dye accumulates in the dermis, resulting in a visible bluish coloration of the affected skin areas. wikipedia.orgresearchgate.netbindingdb.org After humane euthanasia, the skin samples corresponding to each injection site are collected. The Evans Blue is then extracted from these dermal samples, commonly using formamide, and its concentration is measured spectrophotometrically at 620 nm. wikipedia.orgresearchgate.netbindingdb.orgwikipedia.org The level of vascular leak is quantified as a ratio or fold difference of the optical density induced by the test substance relative to the vehicle control. wikipedia.orgresearchgate.netwikipedia.orgnih.gov This quantitative approach allows researchers to study the molecular mechanisms regulating vascular permeability and to identify agents that either induce or block hyperpermeability. wikipedia.orgresearchgate.net

The Blood-Brain Barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. Disruption of the BBB is implicated in various neurological disorders. Evans Blue is a widely used tracer for assessing BBB integrity due to its size and albumin-binding properties. dawnscientific.comamericanelements.comuni.lursc.org

Evans Blue extravasation is a common and popular method for studying BBB integrity and permeability in rodent models of brain disorders. dawnscientific.comamericanelements.comuni.lursc.org Under normal physiological conditions, the BBB is impermeable to albumin, meaning that intravenously injected Evans Blue, which binds to serum albumin, remains restricted within the cerebral vasculature. dawnscientific.comrsc.orgmacsenlab.com Therefore, the accumulation of Evans Blue-bound albumin in brain tissue outside of blood vessels serves as a reliable indicator of BBB dysfunction and hyperpermeability. dawnscientific.comuni.lursc.orgciteab.com

Research findings from in vivo rodent models illustrate the utility of Evans Blue:

Ischemic Stroke Models: In models of ischemic stroke, such as those induced by middle cerebral artery occlusion (MCAO), a significant increase in Evans Blue levels is observed in the lesioned cerebral hemisphere compared to sham-operated animals. macsenlab.com This indicates that ischemic insults induce extravasation of Evans Blue due to increased BBB permeability. macsenlab.com

Photothrombotic Stroke Models: In photothrombotic stroke models, a striking upregulation of the Evans Blue signal, up to 1,500-fold, has been reported in the ipsilesional cortex 24 hours post-stroke (intact: 0.03 ± 0.01; stroke at 1 dpi: 42.91 ± 7.79). Even at later time points (7 dpi and 21 dpi), enhanced leakage persisted in the ischemic cortex. rsc.org This detailed research finding can be summarized in the table below:

| Brain Region / Condition | Evans Blue Signal (Mean ± SD) 24h Post-Stroke | Evans Blue Signal (Mean ± SD) 7 dpi Post-Stroke | Evans Blue Signal (Mean ± SD) 21 dpi Post-Stroke |

| Intact Cortex | 0.03 ± 0.01 rsc.org | 0.028 rsc.org | 0.028 rsc.org |

| Ipsilesional Cortex | 42.91 ± 7.79 rsc.org | 34.01 ± 14.77 rsc.org | 31.54 ± 16.06 rsc.org |

Glioblastoma Models: Evans Blue staining has been used to assess BBB integrity loss in experimental glioblastoma models, such as the GL261 mouse glioblastoma model, which showed clear BBB integrity loss with both contrast-enhanced MRI and Evans Blue staining. citeab.com However, for models exhibiting limited BBB disruption, like the Hs683 human oligodendroglioma model, Evans Blue staining might not always detect the disruption evident by other methods such as contrast-enhanced MRI, highlighting the importance of appropriate assessment methods. citeab.com Furthermore, hyperosmolar shock with mannitol (B672) has been shown to increase the diffusion of Evans Blue significantly outside of tumor areas in glioblastoma models, with the Evans Blue stained/tumor surface ratio being significantly higher in treated groups (3.282 ± 0.74) compared to control groups (1.93 ± 0.43).

Evans Blue (961 Da) binds to serum albumin (approximately 69,000 Da), effectively acting as a high molecular weight (HMW) protein tracer. This characteristic makes it valuable for studying the permeability of the BBB to large molecules.

In vitro models play a crucial role in studying brain endothelial cell permeability without the complexities of the in vivo environment. These models typically involve culturing brain endothelial cells as a confluent monolayer on a permeable membrane within a double-chamber system. fishersci.com

In these setups, Evans Blue or an Evans Blue-albumin conjugate is introduced into the upper chamber (luminal side), and its passage across the endothelial cell monolayer into the lower chamber (abluminal side) is measured to assess permeability. fishersci.com Evans Blue dye is a commonly used fluorescent tracer for these studies due to its albumin-binding properties and ease of quantification. uni.lu Studies have demonstrated that a confluent monolayer of brain endothelial cells substantially reduces the permeability of Evans Blue, mimicking the restrictive properties of the in vivo BBB. For instance, research has shown that the presence of bovine serum albumin (BSA) significantly impairs the permeability of Evans Blue across a brain endothelial cell monolayer. These models also allow for the measurement of transendothelial electrical resistance (TEER) alongside Evans Blue-albumin permeability to comprehensively evaluate BBB function.

Analysis of Lymphatic System Dynamics with Evans Blue

Investigation of Inflammatory Processes with Evans Blue

Inflammation is characterized by key vascular effects, including vasodilation, increased blood flow, and elevated vascular permeability, leading to the extravasation of plasma proteins and leukocytes into injured tissues researchgate.netjapsonline.commdpi.comjapsonline.com. Evans blue dye serves as a reliable marker to quantify this increased vascular permeability, making it indispensable for studying inflammatory reactions researchgate.netjapsonline.comjapsonline.comjove.com.

Neurogenic inflammation involves the release of neuropeptides, such as Substance P, from sensory nerves, leading to vasodilation and increased vascular permeability, a process known as plasma extravasation (PE) japsonline.comnih.govahajournals.orgjneurosci.org. Evans blue is frequently employed to quantitatively assess this phenomenon. Researchers can induce neurogenic inflammation, for instance, by electrical stimulation of dorsal roots or by administering capsaicin (B1668287), and then measure the accumulated Evans blue in target tissues nih.govjneurosci.orgnih.govplos.org.

For example, studies have shown that capsaicin-induced plasma extravasation in the nasal mucosa of rats results in a dose-dependent increase in Evans blue extravasation, particularly in the naso- and maxilloturbinates nih.gov. Furthermore, inhibition of peptidases like neutral endopeptidase-24.11 (NEP-24.11) and angiotensin-converting enzyme (ACE), which degrade Substance P, can augment capsaicin-induced Evans blue extravasation, highlighting the regulatory mechanisms involved in neurogenic inflammation nih.gov.

An illustrative study investigated plasma extravasation in the skin and pelvic organs of rats following antidromic stimulation of lumbosacral dorsal roots. The accumulation of Evans blue tracer quantitatively demonstrated intense blueing response in various tissues, including plantar glabrous skin, dorsum of the hindpaw, vagina, cervix, and urinary bladder, with the response being significantly reduced by capsaicin pretreatment nih.gov.

Table 1: Representative Plasma Extravasation Data in Rat Tissues Following Dorsal Root Stimulation (Illustrative, values are approximate based on qualitative descriptions from research findings and serve as an example of data that would be presented.)

| Tissue/Organ | Relative Evans Blue Extravasation (Arbitrary Units) | Notes |

| Plantar Glabrous Skin | High | Strong blueing response, primarily L4-L5 (L6) innervation. nih.gov |

| Dorsum of Hindpaw/Ankle | High | Significant blueing, L2-L4 innervation. nih.gov |

| Vagina | High | Pronounced leakage, L2-L3, L5-S1 innervation. nih.gov |

| Cervix and Corpus Uteri | High | Elevated extravasation, L2-L3, L5-S1 innervation. nih.gov |

| Urinary Bladder | High | Noticeable blueing, L1-L3, L6-S1 innervation. nih.gov |

| Muscles (e.g., Thigh) | Negligible | No significant dye accumulation observed. nih.gov |

| Testicles | Negligible | No significant dye accumulation observed. nih.gov |

The measurement of Evans blue accumulation in tissues is a standard method to quantify increased vascular permeability, which is a direct index of inflammatory reactions in animal models researchgate.netjapsonline.comjapsonline.comontosight.aijove.com. This approach is utilized in various models of acute and chronic inflammation, including paw edema, ear edema, and pleurisy models japsonline.commdpi.com.

For instance, in models of acute inflammatory responses, Evans blue dye has been used to monitor vascular protein leakage in studies of paw edema, ear edema, and skin reactions japsonline.com. In a study assessing lung vascular permeability induced by lipopolysaccharide (LPS), Evans blue accumulation in lung tissue was significantly increased, indicating substantial leakage from the vascular space into the parenchyma. This leakage was subsequently reduced by treatment with amifostine, demonstrating its protective effects ersnet.org.

Another example involves studying the effects of substances like Compound 48/80, which induces systemic inflammatory plasma leakage and mast cell degranulation in rats. Pretreatment with Evans blue was shown to significantly inhibit this extensive plasma extravasation and edema formation in various organs, including airways, esophagus, and skin nih.gov.

Table 2: Evans Blue Extravasation in LPS-Induced Lung Vascular Permeability Model in Mice (Illustrative data based on findings from ersnet.org)

| Group | Evans Blue Accumulation (µg·g-1 wet weight lung) | Statistical Significance (vs. Control) | Statistical Significance (vs. LPS) |

| Control (Non-treated) | 6.63 ± 0.40 | — | — |

| LPS-Treated | 16.95 ± 3.46 | p < 0.001 ersnet.org | — |

| LPS + Amifostine Treated | 8.77 ± 1.48 | — | p < 0.001 ersnet.org |

This quantitative approach using Evans blue allows researchers to precisely measure the degree of vascular leakage, providing insights into the mechanisms underlying inflammatory conditions and the efficacy of potential therapeutic interventions ontosight.aiersnet.org.

Mechanistic Insights and Molecular Interactions of Evans Blue

Albumin-Evans Blue Complex Formation and Dissociation Kinetics in Experimental Systems

A defining characteristic of Evans blue is its high affinity for serum albumin. Upon entering the bloodstream, the dye rapidly binds to albumin, forming a stable, high-molecular-weight complex (approximately 69 kDa). This binding is primarily driven by the interaction between the sulfonic acid groups on the Evans blue molecule and binding sites on the albumin protein.

The strong, reversible association between Evans blue and albumin is central to its widespread use as a tracer for assessing vascular permeability and blood volume. In a healthy state, the blood-brain barrier is impermeable to the large Evans blue-albumin complex. Consequently, a breach in this barrier allows the complex to extravasate into the surrounding tissue, which can be readily visualized and quantified. The formation of this complex effectively prevents the small dye molecule from being rapidly cleared from circulation, significantly extending its half-life and utility in experimental models.

Table 1: Binding Affinity of Evans Blue with Serum Albumin

| Ligand | Target Protein | Reported Affinity (Kd) |

|---|---|---|

| Evans blue | Human Serum Albumin | ~2.5 µM |

Interactions of Evans Blue with Specific Biological Targets in Research Models

Beyond its interaction with albumin, Evans blue exhibits potent and specific effects on several other biological targets, which has led to its use in diverse areas of research, including virology and neuroscience.

In antiviral research, particularly concerning the Hepatitis B Virus (HBV), Evans blue has been identified as an inhibitor that acts on host factors rather than the virus itself. This dual-action mechanism involves targeting both a viral entry receptor and a host channel involved in viral assembly.

NTCP Interaction: Evans blue directly interacts with the Sodium Taurocholate Cotransporting Polypeptide (NTCP), which serves as a functional cellular receptor for HBV and Hepatitis D Virus (HDV). By binding to NTCP, Evans blue blocks the attachment of the HBV pre-S1 domain to the hepatocyte, thereby inhibiting viral entry. This interaction is characterized by a strong binding affinity.

BK Channel Modulation: The compound also suppresses HBV capsid assembly. This is achieved by targeting the large-conductance Ca²⁺-activated potassium (BK) channel. This interaction leads to a reduction in the concentration of cytosolic calcium ions, a condition that is unfavorable for the proper assembly of viral capsids. In other experimental contexts, Evans blue has been shown to be a direct stimulator of BK channel activity, independent of internal calcium concentrations.

Table 2: Interaction of Evans Blue with Host Factors in HBV Research

| Target Host Factor | Mechanism of Action | Effect | Potency |

|---|---|---|---|

| NTCP | Direct binding, inhibition of viral preS1 attachment | Blocks HBV/HDV entry | Kd = 88.2 nM |

| BK Channel | Modulation leading to reduced cytosolic Ca²⁺ | Inhibits viral capsid assembly | IC₅₀ (anti-HBV) = 2-5 µM |

In the field of neurological research, Evans blue is recognized as a potent inhibitor of vesicular transporters, which are responsible for loading neurotransmitters into synaptic vesicles.

VNUT Inhibition: Evans blue is a powerful inhibitor of the Vesicular Nucleotide Transporter (VNUT), also known as SLC17A9. VNUT is responsible for transporting nucleotides like ATP into secretory vesicles, a critical step in purinergic signaling. By inhibiting VNUT, Evans blue blocks this uptake process, thereby reducing the vesicular storage and subsequent release of ATP.

VGLUTs Inhibition: The dye also acts as a competitive inhibitor of Vesicular Glutamate (B1630785) Transporters (VGLUTs). VGLUTs are crucial for loading the excitatory neurotransmitter glutamate into synaptic vesicles prior to its release at the synapse. Several azo dyes, including Evans blue, inhibit VGLUTs with high potency, often in the low nanomolar range, although they may lack specificity across different VGLUT isoforms.

Table 3: Inhibitory Activity of Evans Blue on Vesicular Transporters

| Target Transporter | Function | Effect of Evans Blue | Reported Potency |

|---|---|---|---|

| VNUT (SLC17A9) | ATP uptake into vesicles | Inhibition | ID₅₀ = 40 nM |

| VGLUTs | Glutamate uptake into vesicles | Inhibition | IC₅₀ = 90 nM |

Advanced Research Utilizing Evans Blue Derivatives

Design and Synthesis of Novel Evans Blue Analogs for Enhanced Research Applications

For instance, maleimide-tEB has been synthesized to enable reactions with thiol groups, allowing for site-specific attachment to biomolecules nih.gov. Another significant advancement is the creation of Evans blue derivatives functionalized with chelating agents, such as 1,4,7-triazacyclononane-N,N′,N″-triacetic acid (NOTA). These derivatives, often referred to as NEB, can be radiolabeled with positron emission tomography (PET) isotopes like Fluorine-18 (18F-AlF), Copper-64 (64Cu), and Gallium-68 (68Ga) nih.govgoogle.comgoogle.com. Such radiolabeled NEB derivatives serve as valuable blood pool imaging agents for evaluating conditions like myocardial infarction, inflammation, and tumor vascular leakage nih.govgoogle.com.

Furthermore, Evans blue analogs have been conjugated to specific targeting peptides to improve their pharmacokinetic and pharmacodynamic profiles. Examples include:

EB-RGD tracers: These consist of a truncated Evans blue molecule, a metal chelate for radiolabeling, and an RGD peptide that targets integrins, making them suitable for imaging and radiotherapy applications mdpi.comthno.org.

EB-TATE: By conjugating an Evans blue analog to DOTA-octreotate, a somatostatin (B550006) receptor subtype-2 (SSTR2)-targeting peptide, researchers have developed radiopharmaceuticals that demonstrate enhanced SSTR2 imaging and radiotherapy efficacy, showing significantly higher accumulation in SSTR2-positive tumors and improved survival rates in mouse xenograft models thno.orgnih.gov.

EB-FAPI: Evans blue-modified fibroblast activation protein inhibitor (FAPI) derivatives have been developed as radiotracers for tumor theranostics, significantly improving tumor retention and contrast mediso.com.

The synthesis of these Evans blue albumin-binding moieties (EB-ABMs) often involves reactions starting from o-tolidine (B45760) and succinic anhydride (B1165640) mdpi.com. These modified analogs are designed to exploit Evans blue's strong affinity for albumin while enabling additional functionalities for advanced research.

"Albumin Hitchhiking" Strategy for Improved Research Probe Pharmacokinetics

The "albumin hitchhiking" strategy leverages Evans blue's strong and reversible binding to serum albumin, the most abundant protein in blood plasma, to significantly improve the pharmacokinetics of conjugated research probes nih.govnih.govgoogle.comthno.orgnih.govmediso.comscienceopen.comacs.orgsunderland.ac.uk. This phenomenon allows albumin to act as a natural, reversible carrier and drug reservoir, thereby prolonging the blood circulation half-life and enhancing the bioavailability of the associated molecules nih.govmediso.com.

Evans blue and its truncated derivatives exhibit a moderate affinity for serum albumin, leading to a prolonged half-life and reduced clearance of conjugated agents nih.govsunderland.ac.uk. This strategy is particularly advantageous for peptides and small molecules, which typically have short in vivo half-lives due to rapid renal clearance mdpi.comscienceopen.comsunderland.ac.uk. By binding to albumin, these probes can circulate for extended periods, leading to enhanced accumulation at target sites, such as tumors, via the enhanced permeability and retention (EPR) effect or specific receptor targeting mdpi.commediso.comresearchgate.net.

Table 1: Examples of "Albumin Hitchhiking" Applications with Evans Blue Derivatives

| Evans Blue Derivative Conjugate | Associated Molecule/Target | Enhanced Application | Key Research Findings | Reference |

| Abextide (tEB-Exendin-4) | Exendin-4 (peptide drug) | Anti-diabetic therapy | Significantly extended biological half-life and improved hypoglycemic effect nih.govscienceopen.com. | nih.govscienceopen.com |

| EB-TATE | Octreotate (SSTR2 peptide) | Neuroendocrine tumor imaging and therapy | Improved pharmacokinetics, significantly higher tumor accumulation, and enhanced therapeutic efficacy in animal models thno.orgnih.gov. | thno.orgnih.gov |

| EB-RGD | RGD peptide (integrin target) | Tumor imaging and radiotherapy | Improved pharmacokinetics and successful use as an imaging tracer and radiotherapy agent in mouse tumor models mdpi.comthno.org. | mdpi.comthno.org |

| EB-PSMA | PSMA-617 (PSMA target) | Prostate cancer therapy | Improved binding affinity, enhanced tumor accumulation, and increased therapeutic effectiveness mediso.commdpi.com. | mediso.commdpi.com |

| EB-FAPI | FAPI (FAP target) | Glioblastoma theranostics | Massively enhanced tumor retention and decreased normal tissue uptake, showing remarkable tumor growth suppression mediso.com. | mediso.com |

This strategy has been shown to result in significantly improved imaging performance and therapeutic efficacy in various animal tumor models, often allowing for the use of much lower radioactivity doses while achieving robust therapeutic effects nih.gov.

Multimodal Imaging Applications in Preclinical Research with Evans Blue Derivatives

Evans blue derivatives are increasingly utilized in preclinical research for multimodal imaging, which combines the strengths of different imaging techniques to provide more comprehensive biological information. The intrinsic properties of Evans blue, particularly its ability to bind albumin and indicate vascular leakage, make it a foundational element for developing such sophisticated imaging agents nih.govresearchgate.netnih.govnih.gov.

Beyond its traditional use as a visual dye, Evans blue's structural adaptability has allowed for the creation of derivatives compatible with diverse imaging modalities. For example, Evans blue-modified gold nanorods (GNR-tEB) have been developed for combined photoacoustic and fluorescence imaging, alongside photothermal therapy in cancer research. This approach leverages the imaging capabilities of the GNRs while benefiting from the albumin-binding affinity conferred by the truncated Evans blue researchgate.net. Similarly, the ability of EB-bound albumin to preferentially enter damaged cells, but not healthy ones, highlights its potential for tissue viability assessment in multimodal approaches nih.gov.

The integration of optical imaging and PET with Evans blue analogs represents a significant advancement in preclinical research, offering both high sensitivity and deep tissue penetration. This dual-modality approach often utilizes Evans blue's visible blue color or its fluorescent properties for optical visualization, while its radiolabeled derivatives provide quantitative PET data.

A notable example is the NEB analog, which incorporates a NOTA chelator, allowing it to be labeled with PET isotopes such as 18F-AlF, 64Cu, and 68Ga nih.govgoogle.com. These radiolabeled NEB derivatives serve as robust blood pool imaging agents, useful for assessing conditions like myocardial infarction and vascular permeability in tumors nih.govgoogle.com. For instance, 68Ga-NEB has even shown translational potential for sentinel lymph node mapping in breast cancer patients acs.org.

The synergistic use of optical and PET imaging is demonstrated by co-injection of a radiolabeled NEB derivative (e.g., 18F-AlF-NEB) with Evans blue itself. This allows for clear visual distinction of lymph nodes due to the blue coloration, concurrently providing detailed metabolic or functional information via PET imaging google.com. This combination permits immediate visual confirmation with the quantitative and deeper tissue penetration capabilities of PET, enhancing the accuracy of preclinical investigations.

Exploration of Therapeutic Potential in Preclinical Models Beyond Tracer Function

Beyond its well-established roles as a tracer and an imaging agent, Evans blue has demonstrated direct pharmacological effects in preclinical models, suggesting a broader therapeutic potential. Research indicates that Evans blue possesses intrinsic biological activities, including antiviral properties and the ability to modulate neuropathic pain, operating through distinct mechanisms nih.govresearchgate.netnih.gov. Additionally, Evans blue has been shown to exert neuroprotective effects, potentially by inhibiting the P2X4R/p38 pathway in models of ischemic stroke, and can act as a stimulator of large-conductance Ca2+-activated K+ (BKCa) channels researchgate.net.

Evans blue exhibits potent antiviral activity against several viruses in cellular and animal models, showcasing a promising therapeutic avenue.

Hepatitis B Virus (HBV): Evans blue has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication. In Huh7DhNTCP cells, it inhibits 50% of HBV infection at a concentration of 2 µM, with a 50% cytotoxic concentration (CC50) exceeding 1000 µM, indicating high selectivity nih.govresearchgate.net. Similar efficacy was observed in primary human hepatocytes, with an IC50 of approximately 5 µM nih.govresearchgate.net.

The antiviral effect of Evans blue against HBV is attributed to a dual mechanism, primarily by targeting host factors nih.govresearchgate.net:

Inhibition of Viral Entry: Evans blue directly interacts with the host factor sodium taurocholate cotransporting polypeptide (NTCP), blocking the binding of viral preS1 to host cells, which is crucial for HBV attachment and entry nih.govresearchgate.net. The dissociation constant (KD) for the direct interaction between Evans blue and NTCP is reported as 8.82E-8 M nih.govresearchgate.net.

Inhibition of Capsid Assembly: Evans blue also suppresses HBV capsid assembly by targeting the host factor BK channel, leading to a reduction in cytosolic calcium ion (Ca2+) concentration nih.govresearchgate.net.

Notably, because Evans blue targets host factors rather than viral components, it has demonstrated inhibitory effects against nucleos(t)ide analog drug-resistant HBV strains in Huh7DhNTCP cells nih.govresearchgate.net. Its antiviral effect is more efficient when administered during infection compared to post-infection nih.gov.

Table 2: Antiviral Activity of Evans Blue Against HBV

| Cell Model | IC50 (Inhibition of Infection) | CC50 (Cytotoxicity) | Reference |

| Huh7DhNTCP cells | 2 µM | >1000 µM | nih.govresearchgate.net |

| Primary Human Hepatocytes | ~5 µM | N/A | nih.govresearchgate.net |

SARS-CoV-2: Evans blue has also been identified through drug screening as a compound capable of halting SARS-CoV-2 viral infection in cellular models news-medical.net. This finding positions Evans blue as a potential candidate for drug repurposing and provides a structural blueprint for the development of novel antiviral compounds against SARS-CoV-2 news-medical.net.

In preclinical animal models, Evans blue has demonstrated significant potential in modulating neuropathic pain behavior, exhibiting a prolonged analgesic effect nih.gov. In a rat model of spinal nerve ligation (SNL)-induced neuropathic pain, intrathecal injection of Evans blue dose-dependently attenuated mechanical allodynia and improved locomotive activity nih.gov. Remarkably, a single low dose of 50 µg Evans blue alleviated pain for up to five days, a considerably longer duration compared to a 5 mg dose of gabapentin, which provided relief for only about two hours nih.gov.

The mechanisms underlying Evans blue's neuropathic pain modulation are proposed to involve its activity as an inhibitor of the vesicular nucleotide transporter (VNUT). By inhibiting VNUT, Evans blue reduces the vesicular storage and subsequent release of adenosine (B11128) triphosphate (ATP) in neurons nih.gov. ATP and its signaling pathways are implicated in the initiation and maintenance of neuropathic pain nih.gov. Immunohistochemical analyses have localized Evans blue to VNUT immunoreactivity on neurons in both the dorsal root ganglion and the spinal dorsal horn, supporting this mechanism nih.gov.

Beyond VNUT, Evans blue is also recognized as an inhibitor of vesicular glutamate (B1630785) transporters (VGLUTs) and the AMPA/kainate receptor nih.gov. These additional mechanisms of action may contribute to its multifaceted analgesic effects, potentially by modulating synaptic plasticity and neuronal activity involved in pain transmission and maintenance nih.gov. The long-lasting analgesic effect of Evans blue suggests its potential as a novel therapeutic candidate for chronic neuropathic pain, possibly due to its prolonged half-life in the spinal cord or its multiple mechanisms of action nih.gov.

Methodological Considerations and Future Directions in Evans Blue Research

Critical Appraisal of Evans Blue as a Permeability Marker

While Evans blue's strong binding to serum albumin (forming a high molecular weight complex) is fundamental to its application as a permeability tracer, several factors can complicate its use and interpretation nih.govplos.orgnih.gov.

Considerations of Non-Exclusive Albumin Binding and Free Dye in Research Settings

A common assumption in Evans blue studies is its rapid, tight, and exclusive binding to plasma albumin nih.gov. However, evidence suggests that this assumption is not universally supported by experimental data. The binding of Evans blue to albumin, and potentially other plasma and tissue proteins, is a reversible equilibrium nih.govfrontiersin.org. Studies have shown that not all injected dye may become bound to protein in the blood, and at higher concentrations, Evans blue can bind to globulins nih.gov. This non-exclusive binding, particularly the presence of free dye, can lead to overestimation of plasma volume measurements and may interfere with the binding of other plasma protein-binding tracers if used simultaneously nih.govfrontiersin.org.

Furthermore, the molar ratio of Evans blue to albumin can vary. For instance, in humans and dogs, the binding capacity of albumin appears strongest, with 8–14 moles of Evans blue binding per mole of albumin nih.govnih.gov. However, in other species, such as rats, the binding may be less tight nih.gov. The presence of unbound, low molecular weight (LMW) Evans blue can potentially lead to different extravasation patterns compared to the high molecular weight (HMW) albumin-bound complex, influencing permeability measurements, especially across selective barriers like the blood-brain barrier plos.org.

Analysis of Tissue Binding Artifacts and Species-Specific Variabilities

Beyond plasma proteins, Evans blue can also bind to tissue proteins nih.gov. This non-specific tissue binding can introduce artifacts in permeability measurements, making it challenging to accurately quantify extravasated dye and distinguish between true vascular leakage and dye accumulation due to tissue affinity. The inherent tissue discoloration caused by Evans blue also poses a challenge for gross pathological and histological examinations nih.govnih.gov.

Comparative Analysis of Evans Blue with Alternative Research Markers and Techniques

While Evans blue remains a popular choice due to its ease of use and affordability, its limitations highlight the importance of considering alternative markers and techniques for assessing vascular permeability and barrier integrity nih.govfrontiersin.orgnih.gov.

| Marker/Technique | Molecular Weight (Approx.) | Binding Characteristics | Advantages | Disadvantages |

| Evans blue (EB) | 961 Da (binds albumin, ~69 kDa) plos.org | Binds strongly to serum albumin, forms HMW complex; non-exclusive binding possible plos.orgnih.gov | Easy to use, economical, visualizable (macroscopically & microscopically), quantifiable by spectrophotometry/fluorometry nih.govnih.govnih.gov | Non-exclusive albumin/tissue binding, free dye issues, species variability, tissue discoloration, potential toxicity at higher doses nih.govnih.govfrontiersin.orgjove.com |

| Sodium Fluorescein (B123965) (NaF) | 376 Da frontiersin.org | Weakly binds to proteins, remains largely unbound LMW plos.orgfrontiersin.org | Effective LMW marker, more even distribution in brain compared to EB in some regions plos.orgfrontiersin.org | Weak protein binding can be a disadvantage if a macromolecular tracer is desired, less suitable for HMW permeability studies frontiersin.org |

| Horseradish Peroxidase (HRP) | ~40 kDa mdpi.com | Forms electron-dense reaction product frontiersin.orgaacrjournals.org | Visualizable at electron microscopical level, important for ultrastructural studies frontiersin.orgaacrjournals.org | Limitations in in vivo applications, dose-dependent deleterious effects in some species, potential for anomalous permeability results frontiersin.org |

| Fluorescence-labeled dextrans | Variable sizes | Inert, different molecular weights allow size-dependent permeability assessment ucl.ac.uk | Allow for assessment of permeability based on specific molecular size, can be visualized with fluorescence ucl.ac.uk | May require specific imaging facilities, can be expensive nih.gov |

| Radiolabeled molecules (e.g., 99mTc-DTPA, 125I-albumin) | Variable | Specific binding/properties based on tracer nih.govfrontiersin.org | Quantitative, allows for precise measurement of plasma volume and specific protein permeability nih.govfrontiersin.org | Requires specialized equipment (e.g., gamma counter), radioactive handling protocols frontiersin.org |

| Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gadolinium-DOTA | Varies with contrast agent | Contrast agent distribution reflects permeability mdpi.com | Non-invasive, allows monitoring of BBB changes in living subjects, useful in clinical settings nih.govmdpi.com | Requires specialized imaging facilities, may be expensive, limited value in some contexts (e.g., glioblastoma BBB opening efficacy) nih.govmdpi.com |

| In vitro models (e.g., cell culture, organ-on-chip) | N/A | Mimic in vivo conditions to varying degrees nih.govnih.govplos.org | Reduce animal use, high-throughput, controlled environment, can quantify permeability changes over time nih.govnih.govplos.org | May not fully replicate complex in vivo conditions, can be expensive nih.gov |

For example, sodium fluorescein (NaF), with a molecular weight of 376 Da, binds only weakly to proteins and remains largely in a free, unbound form in circulation, making it an effective low molecular weight marker for brain barrier studies plos.orgfrontiersin.org. In contrast to Evans blue, which exhibits regional specificity in brain extravasation (e.g., more effective in prefrontal cortex and cerebellum, less in striatum), sodium fluorescein distributes more evenly throughout the brain plos.orgresearchgate.net. Horseradish peroxidase (HRP), while also used, forms an electron-dense reaction product visualizable at the electron microscopic level, offering advantages for ultrastructural investigations frontiersin.orgaacrjournals.org. However, HRP also has limitations, including dose-dependent deleterious effects in some species and potential for anomalous permeability results frontiersin.org. For a comprehensive assessment of barrier integrity, a combination of different-sized visualizable dextrans and radiolabeled molecules may be more appropriate frontiersin.org.

Strategies for Enhancing Research Methodologies Using Evans Blue

To address the limitations of Evans blue and maximize its utility, researchers can implement several strategies focused on optimizing experimental protocols and adopting ethical principles.

Optimization of Experimental Protocols for Reproducibility in Evans Blue Assays

Achieving reproducible results in Evans blue assays necessitates meticulous protocol optimization. Key aspects include:

Dye Concentration and Injection Route: While Evans blue is often used at 2% concentration, considerations of appropriate dosage (e.g., 50 mg/kg in mice) and injection routes (e.g., jugular vein for consistency over tail vein) are crucial, as they can impact plasma concentration and extravasation patterns nih.govfrontiersin.orgnih.govtandfonline.com. High doses may lead to free dye in plasma and tissue binding, misinterpreting results mdpi.com.

Circulation Time: Allowing sufficient circulation time for the dye (e.g., 30 minutes in the Miles assay, 2 hours for retinal studies) ensures adequate labeling and extravasation ucl.ac.ukarvojournals.org.

Tissue Extraction and Quantification: Standardized extraction methods, such as incubating tissue samples in formamide (B127407) for 24-48 hours, are vital for consistent dye recovery nih.govucl.ac.uknih.gov. Quantification methods, including spectrophotometry or spectrofluorometry, should be employed at Evans blue's absorbance maximum (e.g., 620 nm) and minimum (e.g., 740 nm) to enhance sensitivity and accuracy, with the use of standard curves for conversion to dye concentration per tissue weight nih.govucl.ac.uknih.govjapsonline.comresearchgate.netresearchgate.netresearchgate.net. For limited tissue samples, optimization with specific solvents like trichloroacetic acid (TCA) and ethanol (B145695) can enhance sensitivity and remove false positives researchgate.net.

Normalization: Normalizing extravasated dye levels against tissue dry weights can reduce variability caused by differences in tissue hydration arvojournals.org.

An optimized protocol may involve administering Evans blue via the jugular vein for consistency, ensuring appropriate dosage and circulation time, and then quantifying the dye from extracted tissue using sensitive spectrophotometric methods and a standard curve nih.govnih.gov.

Adherence to 3R Principles in Animal Research and Development of In Vitro Alternatives for Evans Blue Studies

The "3Rs" principles—Replacement, Reduction, and Refinement—are fundamental to ethical animal research ki.se3rcenter.dk. Applying these principles to Evans blue studies involves:

Replacement: Actively seeking and developing alternatives to in vivo animal models wherever possible ki.se3rcenter.dk. In vitro BBB models, often employing endothelial cells cultured on permeable membranes, can mimic aspects of in vivo barrier function and allow for permeability assessment of compounds nih.govnih.govplos.org. These models can offer higher throughput and a controlled environment, reducing the reliance on live animals for initial screenings and mechanistic studies plos.org. Organ-on-chip technologies are also emerging as promising tools to bridge the translational gap between animal and human models, providing more physiologically relevant in vitro systems researchgate.net.

Reduction: Minimizing the number of animals used per experiment while maintaining scientific rigor and statistical power ki.se3rcenter.dk. This can be achieved through optimized experimental designs, appropriate statistical analysis, and maximizing the information gathered from each animal .

Refinement: Implementing methods and procedures that minimize pain, suffering, distress, or lasting harm to research animals ki.se3rcenter.dk. This includes careful consideration of injection techniques (e.g., jugular vein catheterization for more consistent results and less trauma than tail vein injections), anesthesia, and humane endpoints nih.govjove.com. Techniques that increase the sensitivity of Evans blue detection (e.g., fluorescence microscopy or optimized extraction methods) can potentially allow for lower dye doses or smaller tissue samples, further contributing to refinement and reduction nih.govjapsonline.comresearchgate.net.

The development and validation of robust in vitro models, such as those using brain capillary endothelial cells isolated from neonatal and adult rats to study age-related barrier properties, are crucial for replacing and reducing animal use while still providing valuable insights into permeability dynamics plos.org.

Q & A

Q. How is Evans Blue used to determine cell viability in in vitro studies?

Evans Blue staining differentiates viable from non-viable cells by selectively permeating compromised membranes. A standard protocol involves incubating cells with 0.25% Evans Blue for 5 minutes, followed by counting stained (non-viable) and unstained cells under a microscope. Viability is calculated as:

Critical factors include incubation time and dye concentration to avoid overestimation .

Q. What are the standard protocols for Evans Blue in vascular permeability assays?

Evans Blue binds to serum albumin, enabling quantification of vascular leakage. After intravenous injection, tissues are homogenized in formamide (55°C, 24h) to extract the dye. Absorbance is measured at 620 nm and normalized to tissue weight. Key controls include using albumin-free solutions to confirm specificity and avoiding photobleaching during storage .

Q. How should Evans Blue solutions be prepared to ensure stability and solubility?

Evans Blue is water-soluble but forms aggregates in dimethyl sulfoxide (DMSO). For in vivo use, dissolve in saline (0.9% NaCl) at ≤10 mg/mL. Store powder at -20°C (stable for 3 years) and solutions at -80°C (1-year stability). Vortexing and sterile filtration (0.22 µm) prevent particulate interference .

Advanced Research Questions

Q. How can Evans Blue-integrated nanocarriers improve tumor margin demarcation in glioma surgery?

Nanocarriers (e.g., liposomes) loaded with Evans Blue exploit the enhanced permeability and retention (EPR) effect. In rat models, intravenous injection (2-5 mg/kg) results in selective accumulation at tumor margins due to leaky vasculature. Key parameters:

Q. What methodologies quantify Evans Blue’s antagonistic effects on glutamate receptors?

Evans Blue inhibits AMPA/kainate receptors (IC50 = 355 nM) and blocks GluR1/2 subunits. Electrophysiological assays (patch-clamp) in rat thalamic neurons measure current inhibition. Competitive binding assays using radiolabeled glutamate (³H-glutamate) validate receptor affinity. Control experiments must exclude non-specific effects via EAAT transporters .

Q. How can researchers resolve contradictions in Evans Blue’s reported efficacy across permeability studies?

Discrepancies often arise from:

- Concentration variability : Higher doses (>5 mg/kg) saturate albumin binding, reducing specificity.

- Model systems : Tumor type (e.g., glioblastoma vs. breast cancer) affects vascular leakiness.

- Timing : Extravasation peaks 30-60 minutes post-injection.

Standardize protocols using syngeneic models and cross-validate with alternative dyes (e.g., FITC-dextran) .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves in receptor studies. Report IC50 with 95% confidence intervals .

- Ethics : Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and blinding during surgical resection assessments .

- Literature Review : Prioritize studies with detailed methods in journals adhering to standards like the Journal of Environmental Sciences (e.g., explicit abstracts, statistical rigor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.